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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylpyrimidine,

a key heterocyclic intermediate in synthetic and medicinal chemistry. This document

consolidates available data on its chemical properties, synthesis, reactivity, and applications,

with a focus on its role in drug discovery and development.

Core Compound Properties
4-Chloro-2,5-dimethylpyrimidine is a substituted pyrimidine ring, a structural motif of

significant interest in the development of bioactive molecules. Its chemical and physical

properties are summarized below.
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Property Value Reference

CAS Number 75712-74-2

Molecular Formula C₆H₇ClN₂

Molecular Weight 142.59 g/mol

Boiling Point 82-83 °C (18 mmHg)

Appearance
Expected to be a liquid or low-

melting solid.

Solubility
Soluble in common organic

solvents.

Synthesis of 4-Chloro-2,5-dimethylpyrimidine
The primary synthetic route to 4-Chloro-2,5-dimethylpyrimidine involves the chlorination of

the corresponding hydroxyl precursor, 2,5-dimethylpyrimidin-4-one. The most common and

effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1]

General Experimental Protocol: Chlorination of 2,5-
dimethylpyrimidin-4-one
The following is a representative protocol for the chlorination of a hydroxypyrimidine, adapted

for the synthesis of 4-Chloro-2,5-dimethylpyrimidine.[1]

Materials:

2,5-dimethylpyrimidin-4-one

Phosphorus oxychloride (POCl₃)

Triethylamine (or another suitable organic base)

Ethyl acetate (or other suitable extraction solvent)

Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Ice

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend

2,5-dimethylpyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 eq).[1]

Cool the mixture to 5-10 °C using an ice bath.[1]

Slowly add triethylamine (0.3-0.7 eq) dropwise to the cooled suspension. An exothermic

reaction may be observed.[1]

After the addition is complete, warm the reaction mixture to reflux and maintain for 2-5 hours.

The progress of the reaction should be monitored by a suitable analytical technique (e.g.,

TLC or LC-MS).[1]

After completion, cool the mixture to room temperature and remove the excess phosphorus

oxychloride under reduced pressure.[1]

Carefully pour the residue onto crushed ice with stirring.

Extract the aqueous mixture with ethyl acetate (3x).

Combine the organic layers and wash with saturated sodium bicarbonate solution until the

aqueous layer is neutral or slightly basic.

Wash the organic layer with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The product can be further purified by distillation or chromatography if necessary.

Synthesis Workflow Diagram
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General Synthesis of 4-Chloro-2,5-dimethylpyrimidine
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Caption: General workflow for the synthesis of 4-Chloro-2,5-dimethylpyrimidine.

Predicted Spectroscopic Data
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While specific experimental spectra for 4-Chloro-2,5-dimethylpyrimidine are not readily

available in the public domain, the following tables provide predicted spectroscopic data based

on the analysis of similar compounds and general principles of spectroscopy.

Predicted ¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.4-8.6 Singlet 1H Pyrimidine C6-H

~2.6-2.8 Singlet 3H Pyrimidine C2-CH₃

~2.3-2.5 Singlet 3H Pyrimidine C5-CH₃

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~165-168 Pyrimidine C4-Cl

~160-163 Pyrimidine C2

~158-160 Pyrimidine C6

~125-130 Pyrimidine C5

~23-26 Pyrimidine C2-CH₃

~15-18 Pyrimidine C5-CH₃

Predicted Mass Spectrometry Data
m/z Interpretation

142/144
Molecular ion (M⁺) peak with ~3:1 intensity ratio

due to ³⁵Cl and ³⁷Cl isotopes.

107 Loss of chlorine radical (M⁺ - Cl).

Other Fragmentation of the pyrimidine ring.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Assignment

~3050-3150 Aromatic C-H stretch

~2850-3000 Aliphatic C-H stretch (methyl)

~1550-1600 C=N and C=C ring stretching

~1400-1500 C=C ring stretching

~1000-1200 C-Cl stretch

Reactivity and Applications in Drug Development
The 4-chloro substituent on the pyrimidine ring makes this position highly susceptible to

nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility as a

versatile building block in medicinal chemistry.

Nucleophilic Aromatic Substitution
4-Chloro-2,5-dimethylpyrimidine readily reacts with a variety of nucleophiles, particularly

primary and secondary amines, to afford 4-substituted-2,5-dimethylpyrimidines. This reaction is

a fundamental transformation for introducing diverse functionalities to the pyrimidine core.[2]

General Experimental Protocol: Amination of 4-Chloro-
2,5-dimethylpyrimidine
The following is a general procedure for the reaction of a 4-chloropyrimidine with an amine.[2]

Materials:

4-Chloro-2,5-dimethylpyrimidine

Primary or secondary amine (1.0-1.2 eq)

A non-nucleophilic base (e.g., K₂CO₃, triethylamine, or diisopropylethylamine) (2.0 eq)

Solvent (e.g., water, ethanol, DMF, or NMP)
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Procedure:

In a reaction vessel, dissolve 4-Chloro-2,5-dimethylpyrimidine (1.0 eq) in a suitable

solvent.

Add the amine nucleophile (1.0-1.2 eq) to the solution.

Add the non-nucleophilic base (2.0 eq).

Heat the reaction mixture to a temperature ranging from room temperature to reflux (typically

80-120 °C) and stir for 2 to 24 hours. Monitor the reaction by TLC or LC-MS.[2]

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The residue can be purified by standard techniques such as extraction, crystallization, or

column chromatography.

Reactivity Workflow Diagram
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General Reactivity of 4-Chloro-2,5-dimethylpyrimidine
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Caption: General scheme for the nucleophilic aromatic substitution of 4-Chloro-2,5-
dimethylpyrimidine.

Application as a Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly

in the design of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is a common core

structure in many approved and investigational kinase inhibitors. 4-Chloro-2,5-
dimethylpyrimidine serves as a valuable starting material for the synthesis of libraries of

potential kinase inhibitors by introducing various amine-containing fragments at the C4-

position.

Conceptual Role in Kinase Inhibitor Synthesis
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Role as a Building Block for Kinase Inhibitors

Drug Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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